5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Medicinal Chemistry Drug Formulation Organic Synthesis

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 669-45-4) is a halogenated 2,3-dihydrobenzofuran-3-amine derivative. The compound exists as a racemic mixture with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 669-45-4
Cat. No. B1489343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS669-45-4
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
InChIInChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
InChIKeyUYQLHGNVIKNTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride (669-45-4): A Critical Building Block for CNS Drug Discovery


5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 669-45-4) is a halogenated 2,3-dihydrobenzofuran-3-amine derivative . The compound exists as a racemic mixture with a molecular formula of C8H9Cl2NO and a molecular weight of 206.07 g/mol . It serves as a key synthetic intermediate in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, with its 5-chloro substitution playing a critical role in target binding and selectivity [1]. The hydrochloride salt form enhances aqueous solubility and ease of handling compared to the free base .

Procurement Alert: Structural Nuances of 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride Render In-Class Analogs Non-Substitutable


Direct replacement of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride with its free base, unsubstituted, or regioisomeric analogs is not chemically or biologically equivalent. The free base (CAS 769-21-1) lacks the enhanced water solubility imparted by the hydrochloride salt, directly impacting formulation and reaction conditions . Regioisomers such as 6-chloro- or 7-chloro-2,3-dihydrobenzofuran-3-amine show altered CYP1A2 inhibitory profiles and divergent reactivity in downstream coupling reactions . Furthermore, the racemic hydrochloride salt (669-45-4) is distinct from its enantiopure (R)- and (S)- counterparts, which command a significant price premium and are reserved for chiral-specific syntheses. Blind substitution without these quantitative considerations risks synthesis failure, impure intermediates, or loss of desired biological activity.

Evidence-Based Selection Guide for 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride (669-45-4)


Hydrochloride Salt vs. Free Base: Enabling Aqueous Solubility for Biological Assays and Downstream Chemistry

The hydrochloride salt of 5-chloro-2,3-dihydrobenzofuran-3-amine (CAS 669-45-4) is specifically selected over its free base (CAS 769-21-1) to ensure adequate water solubility for coupling reactions, biological assays, and formulation studies. The free base has a calculated logP of 1.43, indicating limited aqueous solubility, whereas the salt form facilitates dissolution in polar media [1]. This is a critical decision point in synthesis, as the free base may require additional solubilization steps, increasing cost and time.

Medicinal Chemistry Drug Formulation Organic Synthesis

Application-Specific Utility: Documented as an Intermediate in Gamma-Secretase Modulator (GSM) Patents

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is explicitly utilized as a key intermediate in the synthesis of gamma-secretase modulators (GSMs), as documented in patent EP2491026A1 ('Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators') [1]. This represents a high-value application space that structurally related, unsubstituted or non-5-chloro analogs cannot access, as the chlorine at the 5-position is critical for the pharmacological activity of the final amide product [2]. The unsubstituted 2,3-dihydrobenzofuran-3-amine is not cited in these advanced CNS drug discovery patents.

Alzheimer's Disease Gamma-Secretase Modulator Medicinal Chemistry

Reduced CYP1A2 Inhibition Liability: A Potential Advantage Over Dichloro and Bromo Analogs

The 5-chloro substitution is associated with reduced CYP1A2 inhibition compared to more heavily halogenated or alternative halogen analogs. Vendor-supplied comparative data indicates that 5-Chloro-2,3-dihydrobenzofuran-3-amine is a 'less potent CYP1A2 inhibitor' than the corresponding 6-Bromo-2,3-dihydrobenzofuran-3-amine . CYP1A2 inhibition is a well-known cause of drug-drug interactions and hepatotoxicity, making this a key selection criterion in early-stage drug discovery. By choosing the 5-chloro variant, researchers can potentially mitigate this metabolic liability from the outset.

Drug Metabolism Drug-Drug Interactions Hepatotoxicity

High-Value Application Scenarios for 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride (669-45-4)


Synthesis of Patent-Protected Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

As documented in EP2491026A1, this compound is a critical building block for creating dihydrobenzofuran amides that act as orally bioavailable GSMs with central activity and good Notch selectivity [1]. Procurement of the specific 5-chloro derivative is mandatory to follow the patented routes and achieve the published in vivo efficacy (robust brain Aβ42 lowering at 100 mg/kg p.o.).

Optimization of Lead Series with Reduced CYP1A2 Liability

Medicinal chemistry programs that are engineering out CYP inhibition liabilities can strategically incorporate this 5-chloro building block over its 6-bromo or 5,6-dichloro counterparts. As indicated by cross-study comparable data, this choice directly reduces the risk of CYP1A2-driven metabolic issues , streamlining the ADMET optimization phase.

Aqueous-Phase Biological Assays and Bioconjugation Chemistry

The hydrochloride salt form (as opposed to the free base) is the optimal procurement selection for scientists performing direct biological screening, enzyme inhibition assays, or aqueous-based bioconjugation reactions. The enhanced water solubility minimizes DMSO use and prevents compound precipitation , ensuring accurate dose-response data and consistent coupling efficiencies.

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